1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol

Catalog No.
S755210
CAS No.
38701-74-5
M.F
C3H2F6O
M. Wt
170.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol

CAS Number

38701-74-5

Product Name

1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol

IUPAC Name

2-deuterio-2-deuteriooxy-1,1,1,3,3,3-hexafluoropropane

Molecular Formula

C3H2F6O

Molecular Weight

170.05 g/mol

InChI

InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H/i1D,10D

InChI Key

BYEAHWXPCBROCE-AWPANEGFSA-N

SMILES

C(C(F)(F)F)(C(F)(F)F)O

Synonyms

1,1,1,3,3,3-Hexafluoro-2-hydroxypropane-d2; 1,1,1,3,3,3-Hexafluoroisopropanol-d2; 1,1,1,3,3,3-Hexafluoroisopropyl Alcohol-d2; 1,1,1,3,3,3-Hexafluoropropanol-d2; 2,2,2-Trifluoro-1-(trifluoromethyl)ethanol-d2; Bis(trifluoromethyl)methanol-d2; HFIP-d2;

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)O

Isomeric SMILES

[2H]C(C(F)(F)F)(C(F)(F)F)O[2H]

Here's what we know:

  • Isotope labeling: The presence of deuterium (²H) atoms in the molecule signifies that it is isotopically labeled. This labeling technique is commonly used in various scientific research fields, including:
    • Mass spectrometry: Deuterium labeling can be used to differentiate between different molecules with similar masses in mass spectrometry experiments, improving the accuracy and sensitivity of the analysis .
    • Nuclear magnetic resonance (NMR) spectroscopy: Deuterium labeling can simplify NMR spectra by reducing the number of overlapping signals, making it easier to identify and characterize specific functional groups within a molecule .
    • Mechanistic studies: Deuterium labeling can be used to track the movement of specific atoms or functional groups within a molecule during a reaction, helping to elucidate reaction mechanisms .

1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol, also known as hexafluoroisopropanol-d4 (HFIP-d4), is a deuterated (containing deuterium, a hydrogen isotope with one neutron) derivative of hexafluoroisopropanol (HFIP) []. HFIP is a synthetic alcohol with a unique combination of properties that make it valuable in scientific research.

The significance of HFIP-d4 lies in its application as an internal standard in nuclear magnetic resonance (NMR) spectroscopy []. Deuterated compounds like HFIP-d4 are often used in NMR because the deuterium nuclei do not interfere with the signals of other protons in the sample, providing a reliable reference peak for chemical shift calibration.


Molecular Structure Analysis

HFIP-d4 possesses a central carbon atom bonded to three identical fluorine atoms and a CH(OH)D-CH2D group. The two hydrogen atoms on the central carbon are replaced with deuterium (D), indicated by the "-d4" suffix in the name []. This structure results in several notable aspects:

  • High electronegativity: The fluorine atoms are highly electronegative, withdrawing electron density from the surrounding carbon atoms. This creates a partially positive charge on the carbon atoms, making the molecule polar and a good hydrogen bond acceptor [].
  • Steric hindrance: The bulky fluorine atoms create steric hindrance around the central carbon, restricting the molecule's ability to rotate freely. This can influence the reactivity and physical properties of the molecule [].
  • Hydrogen bonding: The presence of the hydroxyl (OH) group allows HFIP-d4 to participate in hydrogen bonding with other molecules. This property contributes to its good solubility in polar solvents like water [].

Chemical Reactions Analysis

While specific reactions involving HFIP-d4 haven't been extensively documented due to its role as an NMR standard, the general chemical properties of HFIP are relevant:

  • Acidic character: Due to the electron-withdrawing effect of the fluorine atoms, HFIP exhibits weak acidity. It can react with strong bases to form alkoxide salts [].
  • Nucleophilic substitution: The hydroxyl group in HFIP can act as a nucleophile, attacking electrophilic centers in other molecules. However, due to the steric hindrance from the fluorine atoms, this reaction might be slower compared to unhindered alcohols [].

Physical And Chemical Properties Analysis

  • Melting point: -4 °C []
  • Boiling point: 59 °C []
  • Density: 1.615 g/mL at 25 °C []
  • Solubility: Fully miscible in water []
  • Stability: Moisture sensitive []

Mechanism of Action (Not Applicable)

HFIP-d4 primarily functions as an inert reference standard in NMR and doesn't possess a specific biological mechanism of action.

  • Flammability: Flash point: 59 °C []. HFIP-d4 is flammable and should be handled with care.
  • Toxicity: Data on the specific toxicity of HFIP-d4 is limited. However, HFIP is known to be corrosive and can irritate skin, eyes, and respiratory system []. It's recommended to handle HFIP-d4 with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (93.62%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (97.87%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

38701-74-5

Wikipedia

1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol

Dates

Modify: 2023-08-15

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